molecular formula C8H9N5O B13332361 6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one

6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B13332361
M. Wt: 191.19 g/mol
InChI Key: IICGAVPXLQHFOB-UHFFFAOYSA-N
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Description

6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both a pyrazole and a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of 5-amino-1-methyl-1H-pyrazole. This can be achieved through the reaction of hydrazine with ethyl acetoacetate, followed by methylation and subsequent amination.

    Formation of the Pyridazinone Ring: The next step involves the cyclization of the pyrazole derivative with a suitable dicarbonyl compound to form the pyridazinone ring. This can be achieved through the reaction of the pyrazole derivative with diethyl oxalate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory and autoimmune diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit kinases involved in inflammatory signaling pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazol-3-ol
  • 3-(5-amino-1-methyl-1H-pyrazol-3-yl)-2-methylphenol

Uniqueness

6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

Properties

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

3-(5-amino-1-methylpyrazol-3-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C8H9N5O/c1-13-7(9)4-6(12-13)5-2-3-8(14)11-10-5/h2-4H,9H2,1H3,(H,11,14)

InChI Key

IICGAVPXLQHFOB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=NNC(=O)C=C2)N

Origin of Product

United States

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